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Compound of Interest

Compound Name: Calcium Green-5N AM

Cat. No.: B13915635

Introduction

Calcium Green-5N AM is a fluorescent indicator dye instrumental in the investigation of
mitochondrial calcium (Ca2+) dynamics. As a cell-permeant acetoxymethyl (AM) ester, it can
be loaded into cells where intracellular esterases cleave the AM group, trapping the now cell-
impermeant Calcium Green-5N dye. Its utility in studying mitochondrial Ca2+ uptake stems
from its relatively low affinity for Ca2+, making it suitable for tracking the rapid and substantial
changes in calcium concentration that occur within this organelle. This document provides
detailed application notes and protocols for researchers, scientists, and drug development
professionals employing Calcium Green-5N AM to elucidate the mechanisms of mitochondrial
calcium homeostasis.

Principle of the Assay

The fundamental principle behind using Calcium Green-5N to measure mitochondrial Ca2+
uptake is the indirect measurement of extramitochondrial (or cytosolic) calcium concentration
changes. In a typical experiment with permeabilized cells or isolated mitochondria, the addition
of a calcium bolus to the experimental buffer leads to an increase in Calcium Green-5N
fluorescence. As functional mitochondria take up Ca2+ from the buffer, the concentration of
free Ca2+ in the surrounding medium decreases, resulting in a corresponding decline in
Calcium Green-5N fluorescence. The rate of this fluorescence decay is proportional to the rate
of mitochondrial Ca2+ uptake.
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This method allows for the characterization of the mitochondrial calcium uniporter (MCU), the
primary channel responsible for mitochondrial Ca2+ influx. The specificity of the uptake can be
confirmed by using inhibitors of the MCU, such as Ru360, which will abolish the decrease in
fluorescence.

Key Features and Applications

 Indirect Measurement: Tracks changes in extra-mitochondrial Ca2+ to infer mitochondrial
uptake.

o Low Calcium Affinity: Well-suited for measuring the high Ca2+ concentrations characteristic
of mitochondrial uptake events.[1]

o Versatility: Applicable to both isolated mitochondria and permeabilized cells from various
tissues, including heart, liver, skeletal muscle, and brain.[2]

» High-Throughput Screening: The plate reader-based format allows for efficient screening of
compounds that may modulate mitochondrial Ca2+ uptake.[2]

o Apoptosis and Cell Signaling Studies: Facilitates the investigation of the role of mitochondrial
Ca2+ in physiological processes like ATP production and pathological events such as
apoptosis.[3]

Data Presentation

Property Value Reference

Dissociation Constant (Kd) for

~14 uM 3
Can+ H [3]
Fluorescence Enhancement
o ~14 to 38-fold
upon Ca2+ Binding
Excitation Wavelength (max) ~506 nm
Emission Wavelength (max) ~532 nm

Signaling Pathway of Mitochondrial Calcium Uptake
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The primary pathway for calcium entry into the mitochondrial matrix is through the
Mitochondrial Calcium Uniporter (MCU), a multi-protein complex located in the inner
mitochondrial membrane. The activity of the MCU is dependent on the mitochondrial
membrane potential established by the electron transport chain.

Cytosol Inner Mitochondrial Membrane : Mitochondrial Matrix
Cytosolic Ca2+ A¥m dependent Mitochondrial Ca2+
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Caption: Mitochondrial Calcium Uptake Pathway via the MCU.

Experimental Protocols
Protocol 1: Measuring Mitochondrial Ca2+ Uptake in
Isolated Mitochondria using a Plate Reader

This protocol details a plate reader-based assay to measure Ca2+ uptake in isolated
mitochondria.

Materials

« |solated mitochondria (e.g., from mouse heart tissue)
¢ Calcium Green-5N, hexapotassium salt

» KCI Buffer: 125 mM KCI, 20 mM HEPES, 1 mM KH2PO4, 2 mM MgClI2, 40 uM EGTA, pH
7.2 with KOH.

e Substrates: 1 M Pyruvate and 500 mM Malate
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CacCl2 solution

96-well black, clear-bottom plates

Fluorescence plate reader with injection capabilities

Experimental Workflow

Caption: Workflow for Isolated Mitochondria Ca2+ Uptake Assay.

Procedure

Preparation: Prepare all buffers and solutions as described in the materials section. Thaw
isolated mitochondria on ice.

Plate Setup: Add 200 ug of isolated mitochondria to each well of a 96-well plate.
Add the appropriate volume of KCI buffer to bring the total volume to 197 pL.

Add 1 pyL of 1 M pyruvate and 1 pL of 500 mM malate to energize the mitochondria.
Add 1 pL of 1 mM Calcium Green-5N stock solution to each well.

Measurement: Place the plate in a fluorescence plate reader pre-set to the appropriate
excitation and emission wavelengths for Calcium Green-5N.

Program the reader for a kinetic read, taking measurements every second for a total of
approximately 1000 seconds.

Prime the reagent injectors with the CaCl2 solution.

Initiate the kinetic read and inject sequential pulses of CaCl2 (e.g., 5 yuL of a 0.6 mM solution)
at defined time points (e.g., 30s, 150s, 300s, etc.). The fluorescence will increase upon
injection and then decrease as mitochondria take up the calcium.

Data Analysis: The rate of fluorescence decay after each CaCl2 pulse corresponds to the
rate of mitochondrial Ca2+ uptake.
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Protocol 2: Measuring Mitochondrial Ca2+ Uptake in
Permeabilized Cells

This protocol describes the measurement of mitochondrial Ca2+ uptake in cultured cells after
plasma membrane permeabilization.

Materials
e Cultured cells (e.g., HeLa or HEK cells)

e Calcium Green-5N, hexapotassium salt

o Respiration Buffer (RB): Specific composition may vary, but a common base is a high
potassium buffer.

 Digitonin

e Substrates (e.g., succinate) and inhibitors (e.g., rotenone)
e CaCl2 solution

e Ru360 (optional, for inhibition control)

e Spectrophotometer or fluorescence microscope

Experimental Workflow
Caption: Workflow for Permeabilized Cell Ca2+ Uptake Assay.

Procedure

o Cell Preparation: Harvest cultured cells and resuspend them in the chosen respiration buffer.

o Measurement Setup: Place the cell suspension in a cuvette for spectrofluorometry or on a
coverslip for microscopy.

e Begin recording the fluorescence signal to establish a baseline.
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Dye Addition: Add Calcium Green-5N to the cell suspension to a final concentration of
approximately 0.25 nM.

Permeabilization: Add digitonin (e.g., 30 uM final concentration) to selectively permeabilize
the plasma membrane, leaving the mitochondrial inner membrane intact. A slight dip in
fluorescence may be observed.

Calcium Challenge: Add a bolus of CaCl2 (e.g., to a final concentration of 10 uM). This will
cause a sharp increase in fluorescence.

Observe the subsequent decrease in fluorescence as mitochondria sequester the added
Caz2+.

(Optional) Inhibition: After observing uptake, add the MCU inhibitor Ru360 (e.g., 0.5 uM final
concentration) to confirm that the observed Ca2+ uptake is mediated by the MCU. The
fluorescence trace should flatten upon inhibition.

Data Analysis: The rate of fluorescence decline after the calcium addition reflects the rate of
mitochondrial Ca2+ uptake.

Troubleshooting and Considerations

Dye Concentration: The optimal concentration of Calcium Green-5N AM should be
determined empirically for each cell type and experimental condition to ensure adequate
signal-to-noise ratio without causing cellular toxicity.

Cell Health: Ensure cells are healthy and respiring actively for optimal mitochondrial Ca2+
uptake.

Buffer Composition: The composition of the experimental buffer, particularly the presence of
respiratory substrates and the absence of phosphate (which can precipitate calcium), is
critical.

Controls: Always include appropriate controls, such as experiments with MCU inhibitors
(e.g., Ru360) or uncouplers (e.g., FCCP) that dissipate the mitochondrial membrane
potential required for Ca2+ uptake.
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» Calibration: For quantitative measurements of Ca2+ concentration, a calibration of the
Calcium Green-5N fluorescence signal is necessary.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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